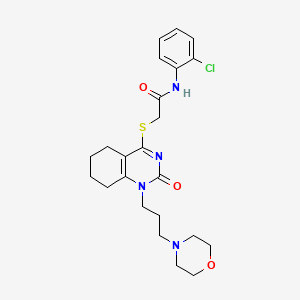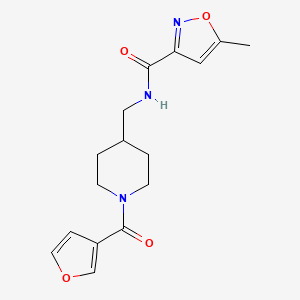![molecular formula C32H28N2O6 B3019268 N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) CAS No. 477556-81-3](/img/structure/B3019268.png)
N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various spectroscopic techniques for characterization. In the case of the compound N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, it was synthesized through a reaction between 3-nitrobenzoyl phosphoramidic dichloride and tert-butyl amine. The resulting product was characterized using multinuclear NMR ((1)H, (13)C, and (31)P) and FTIR spectroscopy, which are standard techniques for determining the structure of organic compounds .
Molecular Structure Analysis
The molecular structure and conformational properties of synthesized compounds can be elucidated using single-crystal X-ray diffraction. This technique provides detailed information about the arrangement of atoms within a crystal and can reveal the presence of any disorder within the structure. For instance, the crystal structure of the synthesized N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide showed three symmetry-independent disordered molecules forming a centrosymmetric hexameric chain. The disorder was attributed to the rotation of the tert-butyl groups around the C-N bonds .
Chemical Reactions Analysis
The chemical reactivity of a compound can be inferred from its functional groups and molecular structure. In the case of the synthesized carbacylamidophosphate, the presence of N-H groups allows for the formation of intermolecular hydrogen bonds with O=P and O=C groups, contributing to the stability of the hexameric chain structure . Similarly, the synthesis of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide involves the formation of carboxamide derivatives, which are known for their potential biological activities, including anticancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of tert-butyl groups in the carbacylamidophosphate compound may affect its solubility and melting point due to steric hindrance . The carboxamide derivatives synthesized in the second study were evaluated for their antitumor activities, and some showed significant cytotoxicity against various cancer cell lines, with IC(50) values in the micromolar to submicromolar range. This suggests that the physical and chemical properties of these compounds enable them to interact effectively with biological targets .
Relevant Case Studies
The anticancer activity of the synthesized carboxamide derivatives was assessed through in vitro assays against multiple cancer cell lines, including human hepatocellular carcinoma and acute promyelocytic leukemia cells. Compounds 6c and 6e exhibited potent inhibition of NB4 cancer cells, with IC(50) values lower than that of the positive control arsenic trioxide (As2O3). Additionally, flow cytometric analysis indicated that some compounds might induce apoptosis in tumor cells, which is a desirable mechanism of action for anticancer drugs .
Propiedades
IUPAC Name |
N-[4-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methylphenyl]-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O6/c1-19-15-21(3-7-25(19)33-31(35)23-5-9-27-29(17-23)39-13-11-37-27)22-4-8-26(20(2)16-22)34-32(36)24-6-10-28-30(18-24)40-14-12-38-28/h3-10,15-18H,11-14H2,1-2H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQOWZCITWBJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C)NC(=O)C5=CC6=C(C=C5)OCCO6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

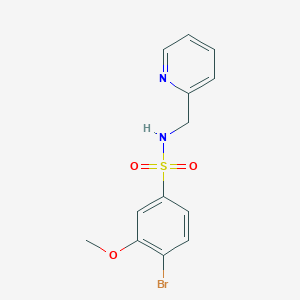
![4-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B3019186.png)
![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3019187.png)
![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3019188.png)

![1-((2-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3019192.png)
![Ethyl 4-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B3019196.png)
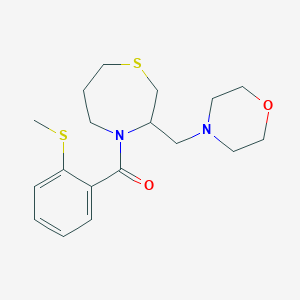

![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3019202.png)
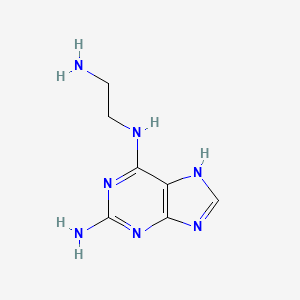
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3019205.png)
